ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
Description
ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a piperidine-4-carboxylate derivative featuring a quinoline core substituted at position 3 with a 4-ethylbenzenesulfonyl group. Piperidine carboxylates are widely explored in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and receptors. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with compounds studied for antimicrobial, anticancer, or CNS-related activities .
Properties
IUPAC Name |
ethyl 1-[3-(4-ethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-3-18-9-11-20(12-10-18)32(29,30)23-17-26-22-8-6-5-7-21(22)24(23)27-15-13-19(14-16-27)25(28)31-4-2/h5-12,17,19H,3-4,13-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGACFMNCLXYVQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCC(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with piperidine and ethyl benzenesulfonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent extraction and recrystallization are commonly used to purify the compound .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
The major products formed from these reactions include quinoline N-oxide derivatives, reduced quinoline derivatives, and various substituted quinoline derivatives .
Scientific Research Applications
ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between ETHYL 1-[3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE and analogous piperidine carboxylate derivatives:
Structural and Functional Analysis
Core Heterocycle Variations: The quinoline core in the target compound contrasts with quinazoline () and thiazole (). Quinoline’s planar structure may enhance π-π stacking in biological targets, whereas thiazole’s sulfur atom could influence electronic properties . Sulfonyl vs.
Substituent Effects :
- Electron-Withdrawing Groups : The nitro group in increases polarity and may enhance interactions with positively charged residues in enzymes .
- Lipophilic Groups : The 4-ethylbenzenesulfonyl group in the target compound likely improves blood-brain barrier penetration compared to smaller substituents (e.g., 4-chlorophenyl in ) .
Synthetic Considerations :
- Synthesis of analogous compounds (e.g., ) involves nucleophilic substitution between sulfonyl chlorides and piperidine carboxylates under basic conditions (pH 9–10). Similar methods may apply to the target compound .
Physicochemical and Pharmacokinetic Implications
- Molecular Weight : The target compound’s higher molecular weight (~483.6 vs. 288.79–451.96 in others) may limit oral bioavailability but improve target residence time .
Biological Activity
Ethyl 1-[3-(4-ethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes recent findings on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline core, which is substituted with a 4-ethylbenzenesulfonyl group and a piperidine moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:
- DNA Intercalation : The quinoline core can intercalate into DNA, disrupting replication and transcription processes, which may lead to cytotoxic effects in cancer cells.
- Enzyme Inhibition : The sulfonyl and piperidinyl groups enhance binding affinity for specific enzymes or receptors, potentially inhibiting their activity. For instance, compounds with similar structures have shown inhibitory effects on urea transporters, which are critical in renal function and could be targeted for therapeutic interventions in conditions like hypertension and heart failure .
Antimicrobial Activity
Recent studies have reported on the antimicrobial properties of structurally related compounds. For example, derivatives of the quinoline core have demonstrated moderate to potent antifungal activity against various pathogens. In one study, a related compound exhibited significant inhibition against multiple phytopathogenic strains, highlighting the potential for this compound to serve as a lead compound in antifungal drug development .
Anticancer Potential
The anticancer properties of quinoline derivatives have been well-documented. Compounds similar to this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making these compounds candidates for further investigation in cancer therapeutics.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Sulfonyl Group : The presence of the sulfonyl group enhances solubility and bioavailability, critical factors for drug efficacy.
- Piperidine Moiety : Modifications in the piperidine ring can lead to variations in pharmacological profiles, influencing potency and selectivity towards specific biological targets.
Case Studies
- Antifungal Activity Evaluation : A study examining various derivatives found that compounds similar to this compound displayed significant antifungal activity against strains such as Colletotrichum orbiculare, with IC50 values lower than established antifungal agents .
- Inhibition of Urea Transporters : Research on related compounds indicated effective inhibition of urea transporters (UT-A and UT-B), suggesting potential applications in managing renal-related disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
